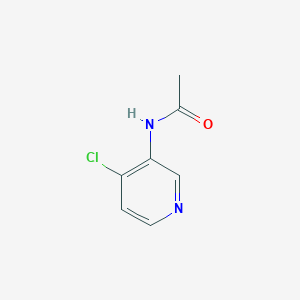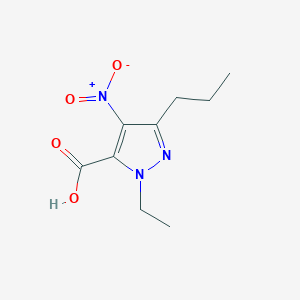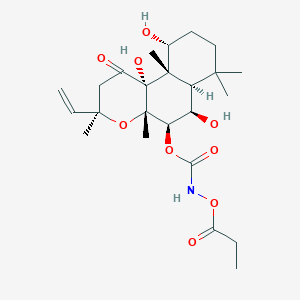
6-(Trifluoromethyl)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)pyridine-2-carbaldehyde (6-TPC) is an important organic compound used in a variety of applications in the scientific and medical fields. It is a versatile and highly reactive compound that can be used to synthesize a variety of compounds with useful properties. 6-TPC has been studied extensively in recent years and is used in a variety of applications, including drug synthesis, catalysis, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
A notable application of 6-(Trifluoromethyl)pyridine-2-carbaldehyde is in the synthesis of heterocyclic compounds. It serves as a precursor for creating trifluoromethyl-substituted pyrazolo[4,3-c]pyridines through sequential and multicomponent reaction approaches, highlighting its versatility in organic synthesis (Palka et al., 2014). This synthetic utility extends to the preparation of 1,2,4-triazines and 1,2,4-triazine 4-oxides, illustrating the effect of substituents in pyridine-2-carbaldehydes on heterocyclization reactions (Krinochkin et al., 2017).
Novel Compound Synthesis
The compound is used in the synthesis of novel organic materials, such as quinone-fused corroles, which are obtained through 1,3-dipolar cycloaddition reactions. These derivatives are significant for their unique structural and potentially electrochemical properties (Vale et al., 2007).
Coordination Chemistry
In coordination chemistry, this compound derivatives have been employed in the synthesis of metal complexes, demonstrating the compound's flexibility in forming diverse coordination structures. This includes its use in synthesizing copper(II) and iron(II) complexes, showcasing its ability to interact with metal ions and contribute to the development of materials with interesting magnetic and electronic properties (Garbelini et al., 2008).
Photophysical Studies
Another application is in photophysical studies, where derivatives of this compound are synthesized and their optical properties analyzed. These studies are crucial for understanding the electronic structure and potential applications of these compounds in materials science, including their use in light-emitting devices (Deore et al., 2015).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It poses risks of acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .
Direcciones Futuras
Trifluoromethylpyridines, including 6-(Trifluoromethyl)pyridine-2-carbaldehyde, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Mecanismo De Acción
Target of Action
It is known to be used as a building block in the synthesis of various organic compounds , suggesting that its targets could vary depending on the specific compound it is used to synthesize.
Mode of Action
It is known to participate in various organic reactions . For instance, it can be involved in the Horner-Wadsworth-Emmons reaction , a method used in organic chemistry to form carbon-carbon double bonds .
Action Environment
The action, efficacy, and stability of 6-(Trifluoromethyl)pyridine-2-carbaldehyde can be influenced by various environmental factors. For instance, it is known to be air sensitive and should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents . These storage conditions suggest that exposure to air and heat could potentially affect its stability and efficacy.
Propiedades
IUPAC Name |
6-(trifluoromethyl)pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFVRHWVFINADV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563715 |
Source


|
| Record name | 6-(Trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-65-4 |
Source


|
| Record name | 6-(Trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)
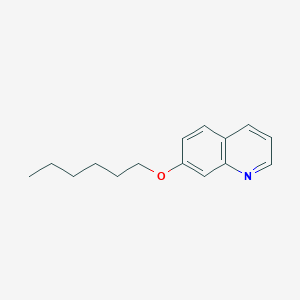
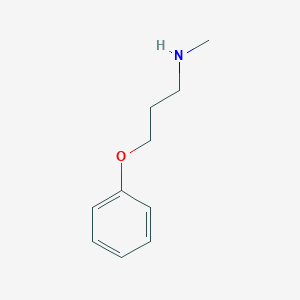
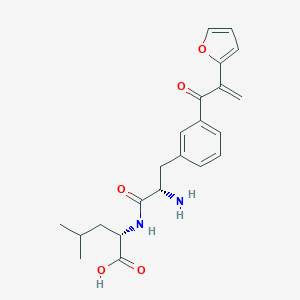
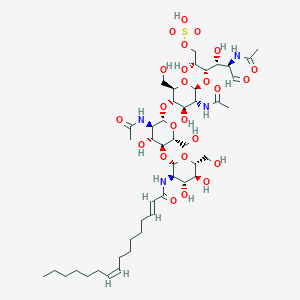
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B145186.png)
![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)

